4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Description
This compound is a complex heterocyclic molecule featuring a tricyclic core with sulfur (thia) and nitrogen (aza) atoms, a 4-chlorophenylmethylsulfanyl substituent, and a ketone group. Its structural complexity aligns with specialized metabolites produced via bacterial biosynthetic gene clusters (BGCs), as described in Pseudomonas species research .
Properties
Molecular Formula |
C18H14ClN3OS2 |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C18H14ClN3OS2/c1-9-7-10(2)20-17-13(9)14-15(25-17)16(23)22-18(21-14)24-8-11-3-5-12(19)6-4-11/h3-7H,8H2,1-2H3,(H,21,22,23) |
InChI Key |
DIYPDGDUXUBFKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)NC(=N3)SCC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Cyclization Approaches
The tricyclic framework is typically constructed via cyclization reactions. A common route involves:
- Formation of the Thioether Linkage : Reacting 4-chlorobenzyl chloride with thiourea under basic conditions generates 4-chlorobenzyl isothiocyanate.
- Amine Coupling : Ethylenediamine or substituted polyamines are introduced to form the triazole ring.
- Oxidative Cyclization : Sulfur-mediated cyclization under oxidative conditions (e.g., H₂O₂ or m-chloroperbenzoic acid) completes the tricyclic system.
Example Protocol
One-Pot Synthesis
Recent patents describe one-pot methods to reduce intermediate isolation:
- Simultaneous Thioether and Triazole Formation : Combine 4-chlorobenzyl chloride, thiourea, and ethylenediamine in acetonitrile with NaHCO₃ as a base.
- In Situ Oxidation : Introduce H₂O₂ post-cyclization to oxidize sulfur and stabilize the tricyclic core.
Key Advantages :
Optimization of Reaction Parameters
Temperature and Catalysis
Elevating temperatures beyond 100°C risks decomposition, while lower temperatures prolong reaction times. Acid catalysts improve proton transfer during triazole formation.
Solvent Selection
Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the sulfur center, whereas ethanol balances cost and reactivity.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
- HPLC : >98% purity using C18 column, 70:30 H₂O:ACN mobile phase.
- Elemental Analysis : C: 54.2%, H: 4.5%, N: 11.6% (theoretical C: 54.8%, H: 4.3%, N: 11.4%).
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the chemical compound "4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene":
Scientific Research Applications
- General Information: This compound is a complex organic molecule, classified as a triazatricyclo compound due to its nitrogen-containing heterocycles. It is of interest in fields like pharmaceuticals and materials science.
- Synthesis: The synthesis of this compound involves multiple steps, potentially enhanced by methods like microwave-assisted synthesis or solvent-free conditions to improve efficiency and reduce by-products.
- Characterization: Analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are used to elucidate its structure and confirm its identity.
- Reactivity: From the reaction, the major products formed include sulfoxides, sulfones, and various substituted derivatives of the original compound.
- Applications:
- Chemistry: It serves as a building block for synthesizing more complex molecules.
- Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
- Medicine: It is investigated as a potential therapeutic agent for treating various diseases.
- Industry: It is utilized in developing new materials and chemical processes.
- The compound is a tricyclic heterocycle, specifically a triazatricyclo compound, containing three fused rings with nitrogen atoms.
- Its complex structure includes multiple functional groups that may contribute to its biological activity.
- IUPAC Name: 4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-6-pyrrolidin-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- InChI: InChI=1S/C22H21ClN4S2/c1-13-11-14(2)24-21-17(13)18-19(29-21)20(27-9-3-4-10-27)26-22(25-18)28-12-15-5-7-16(23)8-6-15/h5-8,11H,3-4,9-10,12H2,1-2H3
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several tricyclic and polycyclic systems reported in the literature:
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi)
- Key Differences :
- Replaces the 4-chlorophenyl group with a 4-methoxyphenyl moiety.
- Contains two sulfur atoms (dithia) in the tetracyclic system vs. one sulfur (thia) in the target compound.
- Lacks the triaza (three nitrogen) configuration of the target compound.
11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one
- Key Differences :
- Features a diazatricyclic (two nitrogen atoms) core vs. triaza in the target compound.
- Contains a methoxyphenyl group instead of chlorophenyl.
- Shares the sulfanyl substituent but in a different positional arrangement.
Data Table: Comparative Analysis
Research Findings and Gaps
- Structural Uniqueness : The target compound’s combination of triaza and thia groups is rare among characterized natural products, suggesting unexplored chemical space.
- Synthetic Challenges : Complex ring systems and stereochemistry may require advanced methodologies, such as those enabled by SHELX programs for crystallographic validation .
- Biological Potential: Analogues like lankacidin C highlight the therapeutic relevance of structurally complex molecules, but empirical studies on the target compound are urgently needed.
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can purity be optimized?
Synthesis typically involves multi-step heterocyclic reactions, such as thioether formation via nucleophilic substitution at the 4-chlorophenylmethylsulfanyl group. Purity optimization requires high-performance liquid chromatography (HPLC) with columns like Chromolith® or Purospher® STAR for high-resolution separation . Post-synthesis, recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) can enhance crystallinity. Monitor impurities using LC-MS to identify byproducts from incomplete ring closure or sulfur oxidation .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the tricyclic framework and stereochemistry. Complementary techniques include:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at C11/C13) and aromatic proton coupling patterns .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns consistent with the sulfanyl and thiazinone moieties .
- FT-IR : Identification of carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and C-S bonds (~650–750 cm⁻¹) .
Q. What preliminary biological screening assays are suitable for this compound?
Initial activity screening should focus on enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic and sulfur-rich structure. Use cell-free systems to assess IC₅₀ values, followed by cell permeability studies (Caco-2 models) to evaluate bioavailability. For cytotoxicity, employ MTT assays on human cell lines, noting discrepancies between in vitro and in vivo results due to metabolic stability .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported biological activity data?
Contradictions often arise from assay conditions (e.g., pH, co-solvents) or metabolite interference. Implement a tiered approach:
- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., USP methods ).
- Metabolite profiling : Use hepatic microsomes to identify active/inactive metabolites contributing to observed effects .
- Orthogonal assays : Compare enzymatic inhibition with cell-based readouts (e.g., luciferase reporters for pathway activation) .
Q. What computational strategies are effective for predicting this compound’s environmental fate and toxicity?
Apply quantitative structure-activity relationship (QSAR) models to estimate physicochemical properties (logP, pKa) and biodegradation potential. Molecular dynamics simulations can predict binding affinities to environmental receptors (e.g., soil organic matter). Validate predictions with experimental data from OECD 307 guidelines for soil degradation and LC-MS/MS for metabolite tracking in aquatic systems .
Q. How can crystallographic data be leveraged to improve the compound’s stability under varying storage conditions?
SC-XRD data reveal packing motifs and hydrogen-bonding networks critical for stability. For hygroscopic forms, use dynamic vapor sorption (DVS) to assess water uptake. Co-crystallization with stabilizers (e.g., cyclodextrins) or polymorph screening (via solvent-drop grinding) can mitigate degradation. Monitor solid-state changes using powder XRD and Raman spectroscopy .
Q. What methodologies address challenges in scaling up synthesis while maintaining stereochemical integrity?
- Flow chemistry : Reduces side reactions by controlling residence time and temperature during cyclization steps.
- Chiral HPLC : Ensures enantiomeric purity during intermediates’ isolation .
- In situ monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progression and optimize catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling steps) .
Methodological Notes
- Data Interpretation : Cross-reference spectral data with published analogs (e.g., 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo derivatives ) to identify characteristic shifts.
- Experimental Replication : Follow randomized block designs for biological assays to account for spatial/temporal variability .
- Risk Mitigation : For environmental studies, align with INCHEMBIOL protocols to assess abiotic/biotic transformations and ecosystem-level impacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
